molecular formula C16H13ClN4O2S B2524902 N-{2-[2-(3-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-5-nitropyridin-2-amine CAS No. 861207-09-2

N-{2-[2-(3-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-5-nitropyridin-2-amine

Cat. No.: B2524902
CAS No.: 861207-09-2
M. Wt: 360.82
InChI Key: CGDUYEYKWYTCNU-UHFFFAOYSA-N
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Description

N-{2-[2-(3-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-5-nitropyridin-2-amine is a complex organic compound that features a thiazole ring, a chlorophenyl group, and a nitropyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[2-(3-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-5-nitropyridin-2-amine typically involves multi-step organic reactionsThe reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost considerations, and the desired production scale. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

N-{2-[2-(3-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-5-nitropyridin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents such as hydrogen gas or metal hydrides for reduction reactions, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the chlorophenyl ring .

Scientific Research Applications

N-{2-[2-(3-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-5-nitropyridin-2-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[2-(3-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-5-nitropyridin-2-amine is unique due to the combination of its structural features, which confer specific chemical and biological properties.

Properties

IUPAC Name

N-[2-[2-(3-chlorophenyl)-1,3-thiazol-4-yl]ethyl]-5-nitropyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN4O2S/c17-12-3-1-2-11(8-12)16-20-13(10-24-16)6-7-18-15-5-4-14(9-19-15)21(22)23/h1-5,8-10H,6-7H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGDUYEYKWYTCNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NC(=CS2)CCNC3=NC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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